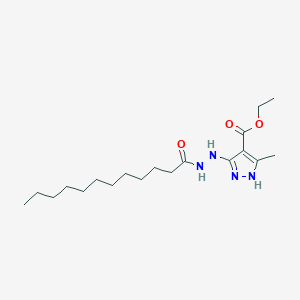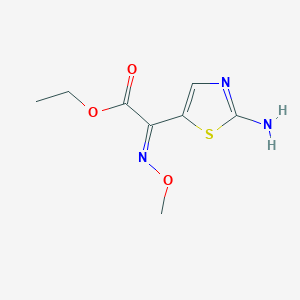![molecular formula C26H22ClN3O3 B290121 Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of pyrazine derivatives, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the processing of pain signals in the central nervous system. By blocking the activity of the NMDA receptor, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate may reduce the transmission of pain signals and produce analgesic effects.
Biochemical and Physiological Effects:
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to produce a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain sensitivity and inflammation. It has also been shown to have anxiolytic and antidepressant effects, suggesting that it may have potential as a treatment for psychiatric disorders. Furthermore, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for investigating the mechanisms underlying pain, inflammation, and other physiological processes. However, one limitation of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate is that it has not yet been approved for clinical use, which limits its potential applications in human research.
Direcciones Futuras
There are several areas of future research that could be explored with Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate. One potential direction is to investigate its potential as a treatment for various psychiatric disorders, such as depression and anxiety. Another direction is to explore its anti-inflammatory and anti-tumor properties in more detail, with the goal of developing new treatments for inflammatory and cancerous conditions. Furthermore, future research could focus on developing new derivatives of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate with improved pharmacological properties, such as increased potency and selectivity for specific receptors.
Métodos De Síntesis
The synthesis of Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate involves the reaction of 3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydropyrazine-2-carboxylic acid with methyl 4-bromobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final product, methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties in animal models of pain. In addition, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been investigated for its potential as a treatment for depression, anxiety, and other psychiatric disorders. Furthermore, Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Propiedades
Fórmula molecular |
C26H22ClN3O3 |
|---|---|
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
methyl 4-[3-chloro-6-oxo-1-phenyl-5-[[(1S)-1-phenylethyl]amino]pyrazin-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClN3O3/c1-17(18-9-5-3-6-10-18)28-24-25(31)30(21-11-7-4-8-12-21)22(23(27)29-24)19-13-15-20(16-14-19)26(32)33-2/h3-17H,1-2H3,(H,28,29)/t17-/m0/s1 |
Clave InChI |
WQCPVYAVQYESEK-KRWDZBQOSA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
SMILES |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC(=C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 14-methyl-12,16-diphenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene-4-carboxylate](/img/structure/B290040.png)

![5-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl hydrosulfide](/img/structure/B290043.png)
![ethyl (3Z)-3-[(1-cyano-2-ethoxy-2-oxoethyl)hydrazinylidene]-5-methylpyrazole-4-carboxylate](/img/structure/B290049.png)
![ethyl 3-[(2E)-2-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B290050.png)
![ethyl (5Z)-3-methyl-5-[(5-oxo-1,3-diphenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290051.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)
![4-(2,4-diisopentylphenoxy)-N-{3-oxo-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2,3-dihydro-1H-inden-5-yl}butanamide](/img/structure/B290058.png)


methanone](/img/structure/B290063.png)